molecular formula C13H19N3O B1305013 5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide CAS No. 694456-64-9

5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide

Cat. No. B1305013
M. Wt: 233.31 g/mol
InChI Key: ATQZVNGWOGNJEU-UHFFFAOYSA-N
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Description

The compound 5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide is a benzamide derivative with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and biological activity of structurally related benzamide derivatives. For instance, benzamide-based 5-aminopyrazoles have been synthesized and tested for their anti-influenza A virus activity, showing significant antiviral activities against the H5N1 strain . Additionally, N-phenyl-N-(piperidin-2-yl)propionamide derivatives have been designed and synthesized, demonstrating moderate to high binding affinities and selectivity towards the μ opioid receptor . These studies suggest that modifications of the benzamide moiety, such as the introduction of amino and piperidine groups, can lead to compounds with notable biological activities.

Synthesis Analysis

The synthesis of benzamide derivatives can involve multiple steps, including the reaction of benzoyl isothiocyanate with various nucleophiles, followed by alkylation and further functionalization . The synthesis route described in the first paper involves the preparation of benzamide-based 5-aminopyrazoles through a reaction with malononitrile in KOH–EtOH, followed by alkylation with alkyl halides and a reaction with hydrazine . This method showcases the versatility in synthesizing benzamide derivatives and the potential to create a wide array of compounds by altering the reaction conditions and starting materials.

Molecular Structure Analysis

The molecular structures of the synthesized benzamide derivatives were characterized using mass spectroscopy, 1H NMR spectroscopy, infrared spectroscopy (IR), and X-ray analysis . These techniques provide detailed information about the molecular framework, functional groups, and three-dimensional conformation of the compounds. The structural characterization is crucial for understanding the relationship between the molecular structure and the observed biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives are critical for introducing various functional groups that can enhance biological activity. For example, the reaction of benzoyl isothiocyanate with malononitrile followed by alkylation and reaction with hydrazine leads to the formation of 5-aminopyrazoles . These reactions demonstrate the chemical reactivity of the benzamide core and its ability to undergo transformations that result in biologically active heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The introduction of different substituents, such as amino and piperidine groups, can affect properties like solubility, melting point, and stability. The specific physical and chemical properties of 5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide are not discussed in the provided papers, but the methodologies used for the synthesis and characterization of related compounds can be applied to infer its properties .

Scientific Research Applications

Pharmacological Profiles and Therapeutic Potential

Research has been dedicated to exploring the pharmacological effects of benzamide derivatives, including structures similar to 5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide, on serotonin receptors and their implications for gastrointestinal motility. One study highlighted the synthesis of benzamide derivatives as potent serotonin 4 (5-HT4) receptor agonists, revealing their significant pharmacological profiles for enhancing gastrointestinal motility, despite challenges in oral bioavailability due to poor intestinal absorption rates (Sonda et al., 2003). Another investigation into the nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, aimed at developing a method for quality control, indirectly relates to the study of benzamide derivatives (Ye et al., 2012).

Synthesis and Structural Analysis

The synthesis of benzamide derivatives, such as those structurally related to 5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide, has been a focus area to understand their crystal structures and potential applications. For instance, the synthesis and crystal structure analysis of benzamide derivatives shed light on their potential as allosteric modulators for the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor, with implications for anti-fatigue effects (Wu et al., 2014).

Antiprion and Neuroleptic Activities

Further research has explored the potential of benzamide derivatives in addressing prion diseases and psychosis. The synthesis and evaluation of specific benzamide derivatives as antiprion agents suggest their viability as lead compounds for therapeutic agents against prion disease (Fiorino et al., 2012). Moreover, the neuroleptic activity of benzamides, including their effects on stereotyped behavior in rats, indicates their potential as potent drugs with fewer side effects for the treatment of psychosis (Iwanami et al., 1981).

properties

IUPAC Name

5-amino-2-(2-methylpiperidin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9-4-2-3-7-16(9)12-6-5-10(14)8-11(12)13(15)17/h5-6,8-9H,2-4,7,14H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQZVNGWOGNJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387933
Record name 5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide

CAS RN

694456-64-9
Record name 5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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